Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate
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Overview
Description
Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate is a heterocyclic organic compound with the molecular formula C16H11N5O9SNa and a molecular weight of 471.33 g/mol . It is also known by its synonyms, such as C.I. Mordant Green 14 and EINECS 222-985-8 . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate involves several steps:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated with a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Diazotization and Coupling: The amino compound undergoes diazotization followed by coupling with 2-hydroxy-3,5-dinitrophenylhydrazine to form the final azo compound.
Chemical Reactions Analysis
Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate undergoes various chemical reactions:
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include iron powder for reduction and sulfuric acid for sulfonation . Major products formed from these reactions include aromatic amines and quinones .
Scientific Research Applications
Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate involves its interaction with molecular targets through its azo and sulfonate groups. The azo bond can undergo reductive cleavage, leading to the formation of aromatic amines, which can further interact with biological molecules . The sulfonate group enhances the compound’s solubility and binding affinity to various substrates .
Comparison with Similar Compounds
Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate is unique due to its specific combination of functional groups. Similar compounds include:
Sodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: This compound shares the naphthalene and sulfonate groups but lacks the dinitrophenylazo moiety.
1-Amino-8-naphthol-3,6-disulfonic acid: Another similar compound with naphthalene and sulfonate groups but different substitution patterns.
These compounds differ in their chemical reactivity and applications, highlighting the uniqueness of Sodium 4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulfonate in various fields.
Properties
CAS No. |
3687-83-0 |
---|---|
Molecular Formula |
C16H10N5NaO9S |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
sodium;4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11N5O9S.Na/c17-9-2-4-13(31(28,29)30)8-1-3-10(16(23)14(8)9)18-19-11-5-7(20(24)25)6-12(15(11)22)21(26)27;/h1-6,22-23H,17H2,(H,28,29,30);/q;+1/p-1 |
InChI Key |
YMFGKYYZIZXBLU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.[Na+] |
Origin of Product |
United States |
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